molecular formula C12H12N2O4S B1420372 4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid CAS No. 1099142-27-4

4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid

Cat. No. B1420372
M. Wt: 280.3 g/mol
InChI Key: UIOHOWUJYOLIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid, commonly known as OTA, is an organic compound belonging to the class of thiazolidines. It is an important intermediate in the synthesis of several drugs and is used in the manufacture of pharmaceuticals, agricultural chemicals, and other products. OTA has numerous applications in scientific research, including its use in the synthesis of new drugs, in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Properties : Compounds derived from 4-oxo-1,3-thiazolidin-3-yl groups have shown significant antibacterial and antifungal properties. They were tested against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. They also exhibited antifungal activity against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

  • Antimicrobial Screening : A series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. They showed potent antimicrobial properties (Incerti et al., 2017).

Anti-Inflammatory and Antioxidant Properties

  • Anti-Inflammatory Activity : Certain derivatives were found to have promising anti-inflammatory activity. Compounds with aliphatic groups on the thiazolidinone ring showed better anti-inflammatory activity than those with bulkier groups. Some compounds also exhibited good gastrointestinal safety profiles (Nikalje, 2014).

  • Antioxidant Activity : Some novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides exhibited good antioxidant properties in various assays, indicating their potential as antioxidant compounds (Koppireddi et al., 2013).

Anticancer Properties

  • Anticancer Screening : Thiazolidinone derivatives with benzothiazole moieties underwent antitumor screening and showed activity against various cancer cell lines, including leukemia, melanoma, lung, colon, and breast cancers (Havrylyuk et al., 2010).

properties

IUPAC Name

4-[[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-10(5-14-7-19-6-11(14)16)13-9-3-1-8(2-4-9)12(17)18/h1-4H,5-7H2,(H,13,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOHOWUJYOLIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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